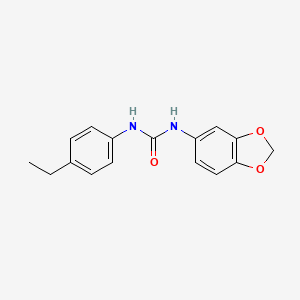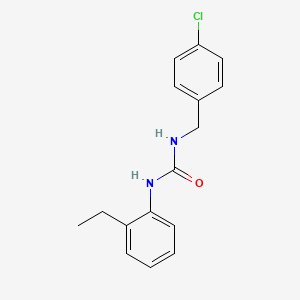![molecular formula C12H13ClFNO2 B5369348 4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
4-[(4-chloro-2-fluorophenyl)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-2-fluorophenyl)acetyl]morpholine, also known as CFAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of acylated morpholines and is known to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-2-fluorophenyl)acetyl]morpholine is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to inhibit the growth of various fungal and bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(4-chloro-2-fluorophenyl)acetyl]morpholine is its potent biological activity. This makes it an attractive molecule for studying various cellular processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research with 4-[(4-chloro-2-fluorophenyl)acetyl]morpholine. One area of interest is its potential use as an anticancer agent. Further studies are needed to investigate the efficacy of this compound in different cancer types and to elucidate its mechanism of action. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which makes it a potential therapeutic agent for inflammatory diseases. Further studies are needed to investigate the efficacy of this compound in animal models of inflammatory diseases. Finally, this compound has been found to possess antifungal and antibacterial activity, which makes it a potential candidate for the development of new antimicrobial agents. Further studies are needed to investigate the potential of this compound as an antimicrobial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent biological activity and has been investigated for its anticancer, anti-inflammatory, antifungal, and antibacterial properties. This compound has the potential to be developed into new therapeutic agents for various diseases. Further research is needed to fully elucidate its mechanism of action and to investigate its efficacy in different disease models.
Synthesis Methods
The synthesis of 4-[(4-chloro-2-fluorophenyl)acetyl]morpholine involves the reaction between 4-chloro-2-fluoroacetophenone and morpholine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds under reflux conditions in a solvent such as toluene or ethanol. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
4-[(4-chloro-2-fluorophenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antifungal and antibacterial activity.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-9(11(14)8-10)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVXFPUPYUVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)


![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)

![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)